1-pyrenedecanoic acid
Overview
Description
1-pyrenedecanoic acid: is a fluorescent lipid analog known for its ability to incorporate into membranes and lipid bilayers. This compound is often used for fluorescent labeling, measurement of membrane fluidity, and lipase enzyme assays . Its molecular formula is C26H28O2, and it has a molecular weight of 372.5 Da .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-pyrenedecanoic acid can be synthesized through various chemical reactions involving pyrene and decanoic acid. One common method involves the reaction of pyrene with decanoic acid under specific conditions to form the desired product .
Industrial Production Methods: Industrial production of pyrenedecanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to achieve a purity of over 98% .
Chemical Reactions Analysis
Types of Reactions: 1-pyrenedecanoic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for various applications .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize pyrenedecanoic acid.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Substitution: Substitution reactions often involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: 1-pyrenedecanoic acid is widely used in chemistry for fluorescent labeling and measurement of membrane fluidity. It is also used in the synthesis of metal-organic frameworks (MOFs) due to its unique optical and electronic properties .
Biology: In biological research, pyrenedecanoic acid is used to study lipid metabolism and membrane dynamics. It is incorporated into cell membranes to monitor changes in membrane fluidity and lipid interactions .
Medicine: this compound has applications in medical research, particularly in the study of lipid-related diseases and drug delivery systems. Its fluorescent properties make it useful for imaging and tracking lipid-based drug carriers .
Industry: In the industrial sector, pyrenedecanoic acid is used in the development of fluorescent probes and sensors. It is also employed in the production of specialized materials with unique optical properties .
Mechanism of Action
Mechanism: 1-pyrenedecanoic acid exerts its effects by incorporating into lipid bilayers and membranes. Its fluorescent properties allow it to act as a probe for studying membrane dynamics and fluidity .
Molecular Targets and Pathways: The primary molecular targets of pyrenedecanoic acid are lipid molecules within cell membranes. It interacts with these lipids to provide insights into membrane structure and function .
Comparison with Similar Compounds
- 1-Pyrenebutyric acid
- 1-Pyreneacetic acid
- 1-Pyrenecarboxylic acid
- 1-Pyrenemethanol
Comparison: Compared to these similar compounds, pyrenedecanoic acid is unique due to its longer carbon chain, which enhances its ability to incorporate into lipid bilayers and membranes. This property makes it particularly useful for studying membrane dynamics and fluidity .
Properties
IUPAC Name |
10-pyren-1-yldecanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H28O2/c27-24(28)12-7-5-3-1-2-4-6-9-19-13-14-22-16-15-20-10-8-11-21-17-18-23(19)26(22)25(20)21/h8,10-11,13-18H,1-7,9,12H2,(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIMKEUIWMFJVNB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCCCCCCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H28O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20208920 | |
Record name | Pyrenedecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60177-21-1 | |
Record name | Pyrenedecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060177211 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyrenedecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20208920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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